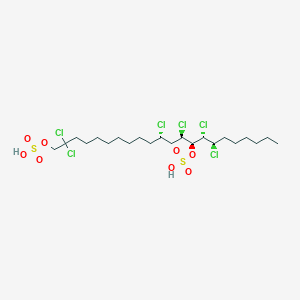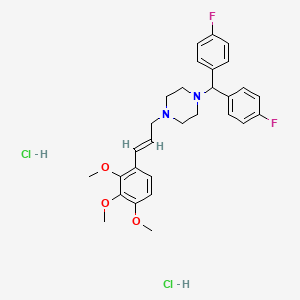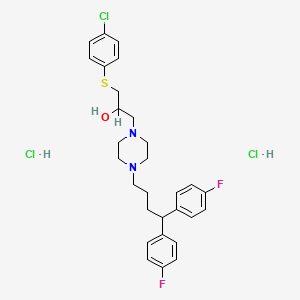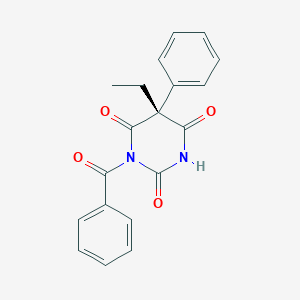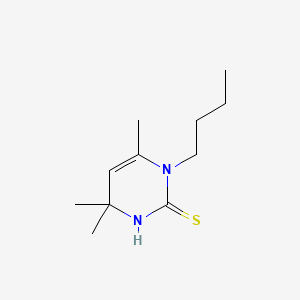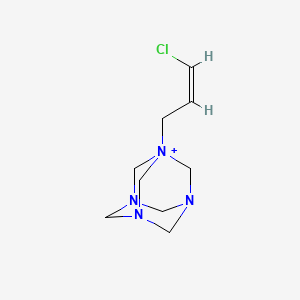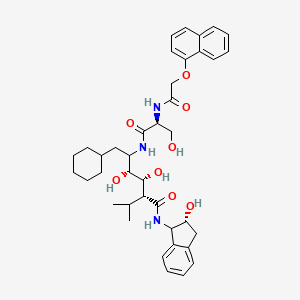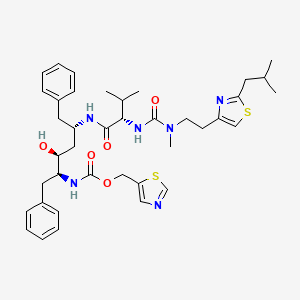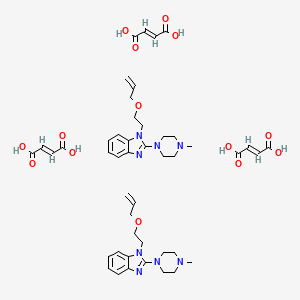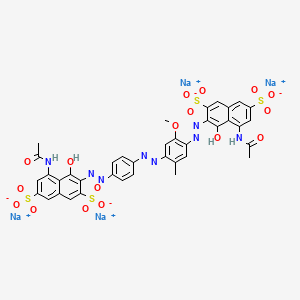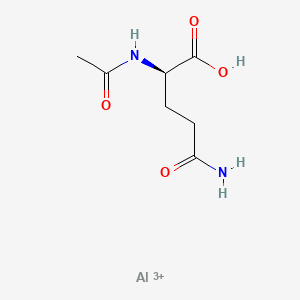
Aluminum N-acetyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酰谷氨酰胺铝,也称为乙酰谷氨酰胺铝,是一种结合了铝和N-乙酰-L-谷氨酰胺的化合物。它是氨基酸L-谷氨酰胺的乙酰化形式,是体内和大脑中谷氨酸的前体。 这种化合物以其神经保护、促智和抗溃疡特性而闻名 .
准备方法
合成路线和反应条件
N-乙酰-L-谷氨酰胺的合成通常涉及L-谷氨酰胺的乙酰化。一种常见的方法包括将L-谷氨酰胺溶解在水中,加入催化剂,然后缓慢加入乙酸酐和氢氧化钠溶液。将pH调节至7至12之间,反应在5至80°C的温度下进行1至3小时。 完全酰化后,使用盐酸将pH调节至0.5至3.0之间,然后结晶和干燥以获得最终产物 .
工业生产方法
在工业环境中,N-乙酰-L-谷氨酰胺的生产涉及类似的步骤,但规模更大。该过程包括将L-谷氨酰胺溶解在水中,加入乙酸酐,并控制pH和温度以优化产量。 然后通过结晶和干燥纯化产品 .
化学反应分析
反应类型
乙酰谷氨酰胺铝会发生各种化学反应,包括:
氧化: 这种反应涉及电子的损失,并可能导致铝形成不同的氧化态。
还原: 这种反应涉及电子的获得,可能将铝离子还原为金属态。
取代: 在这种反应中,分子中的一个官能团被另一个官能团取代。例如,在特定条件下,乙酰基可以被取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种酸和碱。 条件根据所需的反应而异,但通常涉及控制温度和pH水平 .
主要产品
从这些反应中形成的主要产品取决于具体的反应条件。例如,氧化可以产生氧化铝,而还原可以产生金属铝。 取代反应可以产生N-乙酰-L-谷氨酰胺的各种衍生物 .
科学研究应用
作用机制
乙酰谷氨酰胺铝的作用机制涉及多个分子靶标和途径:
神经保护: 该化合物通过增强运动神经元存活和轴突髓鞘再生来发挥其神经保护作用。
相似化合物的比较
类似化合物
- N-乙酰天冬氨酸
- N-乙酰谷氨酸
- 瓜氨酸
- 匹伐加宾
独特性
与类似化合物相比,乙酰谷氨酰胺铝以其铝和N-乙酰-L-谷氨酰胺的结合特性而脱颖而出。这种组合增强了其作为神经保护和促智剂的稳定性和效力。 此外,它作为液体稳定谷氨酰胺来源的能力使其在预防蛋白质能量营养不良方面很有价值 .
属性
CAS 编号 |
42365-33-3 |
|---|---|
分子式 |
C7H12AlN2O4+3 |
分子量 |
215.16 g/mol |
IUPAC 名称 |
aluminum;(2R)-2-acetamido-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1 |
InChI 键 |
VAYMRGDBPHCZCI-NUBCRITNSA-N |
手性 SMILES |
CC(=O)N[C@H](CCC(=O)N)C(=O)O.[Al+3] |
规范 SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




